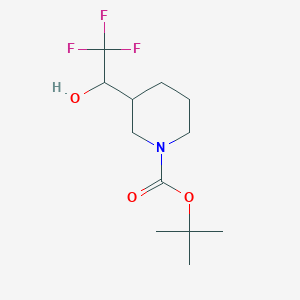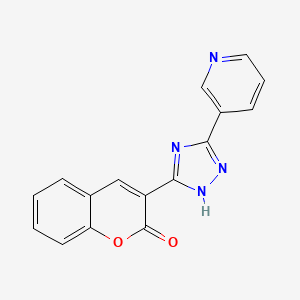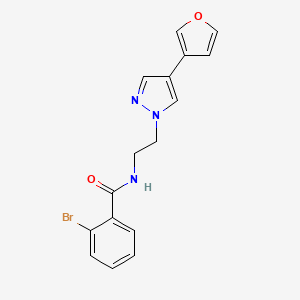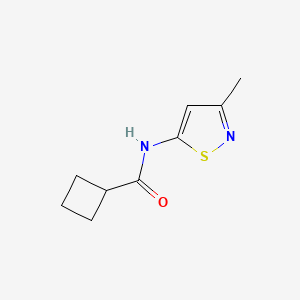![molecular formula C17H14N2O2 B2641055 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol CAS No. 477846-93-8](/img/structure/B2641055.png)
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related study discusses the synthesis of novel triazole-pyrimidine-based compounds, which could potentially provide insights into the synthesis of similar pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a benzene ring, with a methoxyphenyl group attached to the pyrimidine ring .Scientific Research Applications
Environmental Exposure and Bioanalysis
Studies have focused on the detection, quantification, and analysis of various phenolic compounds, including methoxybenzophenones, in environmental samples and biological fluids. These methodologies are crucial for assessing human and environmental exposure to these chemicals, which are widely used in consumer products and industrial applications. For example, Ye et al. (2005) developed a sensitive method for quantifying urinary conjugates of bisphenol A and related compounds, highlighting the importance of monitoring exposure to phenolic compounds due to their potential biological activity (Ye et al., 2005).
Health Implications
Several studies have investigated the health implications of exposure to benzophenone-type UV filters, including methoxybenzophenones, which are used in sunscreens and personal care products. Research indicates potential associations between exposure to these compounds and various health outcomes, such as endocrine disruption and effects on reproductive health. For instance, Buck Louis et al. (2014) explored how exposure to benzophenone UV filters might affect couples' fecundity, suggesting that male exposure to certain UV filters could reduce fecundity (Buck Louis et al., 2014).
Mechanism of Action
While the specific mechanism of action for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” is not available, a related study on triazole-pyrimidine hybrids suggests that these compounds exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBCULBTJRMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)



![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)



